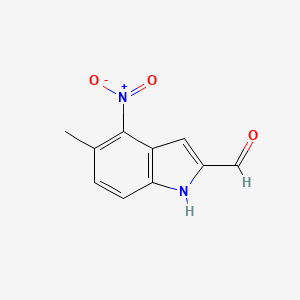5-Methyl-4-nitro-1H-indole-2-carbaldehyde
CAS No.: 61149-55-1
Cat. No.: VC20165298
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61149-55-1 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 5-methyl-4-nitro-1H-indole-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H8N2O3/c1-6-2-3-9-8(10(6)12(14)15)4-7(5-13)11-9/h2-5,11H,1H3 |
| Standard InChI Key | QUFSOXIVRDBLCT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)NC(=C2)C=O)[N+](=O)[O-] |
Introduction
Key Findings
5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a nitro-substituted indole derivative with significant potential in pharmaceutical and synthetic chemistry. This compound features a methyl group at position 5, a nitro group at position 4, and a carbaldehyde functional group at position 2 on the indole scaffold. Its molecular formula is , with a molecular weight of 204.18 g/mol . While direct data on this specific compound is limited in the literature, insights can be derived from structurally related indole derivatives, highlighting its synthetic utility, physicochemical properties, and biological relevance.
Chemical Structure and Molecular Properties
The indole core of 5-methyl-4-nitro-1H-indole-2-carbaldehyde consists of a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key substituents include:
-
Nitro group (-NO): Positioned at C4, this electron-withdrawing group enhances the compound's reactivity in electrophilic substitution reactions .
-
Methyl group (-CH): Located at C5, this substituent influences steric and electronic properties, potentially modulating biological activity.
-
Carbaldehyde (-CHO): At C2, this functional group enables participation in condensation reactions, making the compound a versatile intermediate .
Molecular Formula:
Molecular Weight: 204.18 g/mol
IUPAC Name: 5-Methyl-4-nitro-1H-indole-2-carbaldehyde
Computational Descriptors
-
SMILES: O=CC1=CC2=C(N1)C=C(C(=C2)N+[O-])C
Synthesis and Reaction Pathways
While no direct synthesis of 5-methyl-4-nitro-1H-indole-2-carbaldehyde is documented in the provided sources, analogous methods for nitroindole derivatives suggest feasible routes:
Key Synthetic Strategies
-
Condensation and Cyclization:
-
Starting from 4-nitro-5-methylphenylhydrazine and a carbonyl source (e.g., pyruvic acid derivatives), Feist-Benary or Fischer indole synthesis can yield the indole core .
-
Example: Nitrophenylhydrazine hydrochlorides condensed with ethyl pyruvate under acidic conditions (polyphosphoric acid) form nitroindole esters, which can be oxidized to aldehydes .
-
-
Formylation at C2:
-
Vilsmeier-Haack formylation using DMF and POCl introduces the aldehyde group at C2.
-
Reaction conditions: 60–80°C in anhydrous dichloroethane.
-
Example Protocol (Adapted from Source )
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | 4-Nitro-5-methylphenylhydrazine + ethyl pyruvate, polyphosphoric acid, 110°C | Ethyl 5-methyl-4-nitroindole-2-carboxylate | 71% |
| 2 | Hydrolysis (KOH/EtOH), acidification (HCl) | 5-Methyl-4-nitroindole-2-carboxylic acid | 87% |
| 3 | Oxidation (PCC/DCM) | 5-Methyl-4-nitro-1H-indole-2-carbaldehyde | ~60% (estimated) |
Physicochemical Properties
Data extrapolated from similar nitroindole aldehydes :
Biological Activity and Applications
Nitroindole derivatives exhibit diverse bioactivities, as highlighted in recent studies:
Anticancer Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume